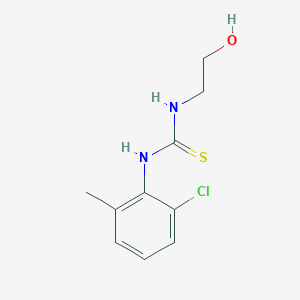![molecular formula C16H18O2S B14650492 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene CAS No. 52823-84-4](/img/structure/B14650492.png)
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons. This compound is characterized by the presence of a methyl group and a sulfonyl group attached to a benzene ring, with an isopropyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene typically involves the sulfonation of 1-Methyl-4-(propan-2-yl)benzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where the reaction is carefully monitored to ensure high yield and purity. The use of continuous flow reactors and automated control systems helps in maintaining consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(propan-2-yl)benzene: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Methyl-4-(1-methyl-2-propenyl)benzene: Contains a different substituent on the benzene ring, leading to variations in reactivity and applications.
1-Methyl-4-[(phenylethynyl)sulfonyl]benzene: Similar sulfonyl group but with a different aromatic substituent, affecting its chemical behavior and uses.
Uniqueness: 1-Methyl-4-[4-(propan-2-yl)benzene-1-sulfonyl]benzene is unique due to the presence of both a sulfonyl group and an isopropyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Propriétés
Numéro CAS |
52823-84-4 |
|---|---|
Formule moléculaire |
C16H18O2S |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-methyl-4-(4-propan-2-ylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C16H18O2S/c1-12(2)14-6-10-16(11-7-14)19(17,18)15-8-4-13(3)5-9-15/h4-12H,1-3H3 |
Clé InChI |
SQCZNJYMUGIDKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
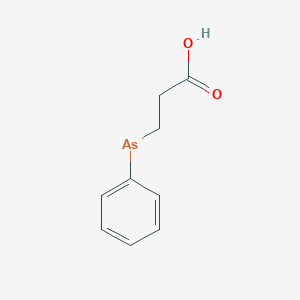



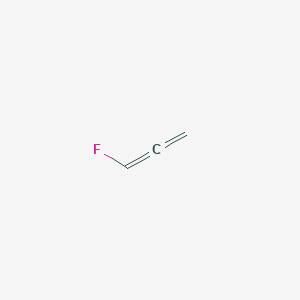
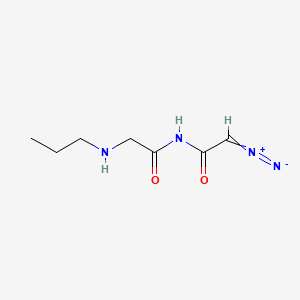
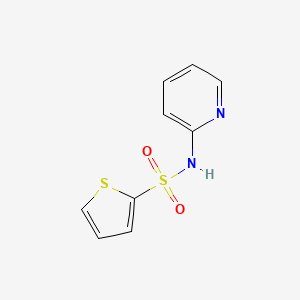
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)


